(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline
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Overview
Description
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline is a compound that features a pyrimidine ring substituted with an ethoxycarbonyl group at the 5-position and a D-proline moiety at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline typically involves the condensation of a pyrimidine derivative with an ethoxycarbonyl group and a D-proline derivative. One common method involves the use of carboxylic acid chlorides and amines under reflux conditions . The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyrimidine ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with higher oxidation states, while substitution reactions can introduce new functional groups to the pyrimidine ring .
Scientific Research Applications
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline is unique due to its specific substitution pattern and the presence of the D-proline moiety, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C12H15N3O4 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2R)-1-(5-ethoxycarbonylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15N3O4/c1-2-19-11(18)8-6-13-12(14-7-8)15-5-3-4-9(15)10(16)17/h6-7,9H,2-5H2,1H3,(H,16,17)/t9-/m1/s1 |
InChI Key |
JTVMKRKIRDFMOJ-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC[C@@H]2C(=O)O |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCCC2C(=O)O |
Origin of Product |
United States |
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